REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]1[N:5]=[CH:6][C:7]2[CH:12]([C:13]([O:15]C)=[O:14])[CH2:11][CH2:10][C:8]=2[N:9]=1.Cl>CO>[NH2:3][C:4]1[N:5]=[CH:6][C:7]2[CH:12]([C:13]([OH:15])=[O:14])[CH2:11][CH2:10][C:8]=2[N:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC=1N=CC2=C(N1)CCC2C(=O)OC
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica (24 g cartridge)
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2:MeOH 95:5 (150 mL) and CH2Cl2:MeOH:AcOH 90:10:1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |